4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid
Overview
Description
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid is a fluorinated organic compound with the molecular formula C7H5F9O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. It is commonly used in various scientific research applications due to its distinctive chemical structure.
Scientific Research Applications
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid typically involves the reaction of hexafluorohexanoic acid with trifluoromethyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different scientific and industrial applications .
Mechanism of Action
The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, thereby modulating their activity. The compound can also disrupt cellular processes by altering membrane permeability and enzyme function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid include:
- 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol
- Perfluorohexanoic acid
- Trifluoromethylhexanoic acid
Uniqueness
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWXFOMIRCWPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-98-0 | |
Record name | 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239463-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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